molecular formula C14H9F3O2 B2610611 (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 339018-12-1

(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B2610611
CAS No.: 339018-12-1
M. Wt: 266.219
InChI Key: AYCWTCZCLRPZHP-BQYQJAHWSA-N
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Description

(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 4-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: The furan and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones.

Scientific Research Applications

(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.

    (2E)-3-(thiophen-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one: Contains a thiophene ring instead of a furan ring, leading to variations in reactivity and applications.

    (2E)-3-(furan-2-yl)-1-[4-methylphenyl]prop-2-en-1-one: The methyl group replaces the trifluoromethyl group, affecting the compound’s overall properties.

Uniqueness

The presence of both the furan ring and the trifluoromethyl group in (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one makes it unique compared to other chalcones. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)11-5-3-10(4-6-11)13(18)8-7-12-2-1-9-19-12/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCWTCZCLRPZHP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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